N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-11-19(23-15-9-7-14(21)8-10-15)25-20(22-13)12-17(24-25)16-5-3-4-6-18(16)26-2/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQAQZHMLUPZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H17ClN4O
- Molecular Weight : 344.81 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound primarily functions by interacting with specific molecular targets, including various enzymes and receptors. Its structure allows it to modulate the activity of these targets through binding at active sites. The pathways affected can include:
- Inhibition of Kinases : It has been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, which are crucial in tumor growth and angiogenesis.
- Antiproliferative Effects : Studies indicate that the compound effectively induces apoptosis in cancer cells, particularly in breast cancer models (e.g., MCF-7), leading to significant reductions in cell proliferation and migration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 0.3 | EGFR/VGFR2 inhibition | |
| A431 | 7.60 | Induction of apoptosis | |
| HCT116 | 15 | Cell cycle arrest |
These results indicate that the compound exhibits potent activity against multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. A study evaluated its ability to inhibit biofilm formation and quorum sensing in bacterial strains, indicating its potential as an antibacterial agent.
Case Studies
-
MCF-7 Model Study :
- Objective : To evaluate the efficacy of the compound in inhibiting tumor growth.
- Findings : The compound significantly reduced tumor volume and induced apoptosis markers such as caspase activation and PARP cleavage.
-
Antimicrobial Study :
- Objective : To assess the antibiofilm activity against Staphylococcus aureus.
- Results : The compound inhibited biofilm formation by 70% at a concentration of 10 µM, showcasing its potential utility in treating biofilm-associated infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Pyrazolo[1,5-a]Pyrimidine Cores
AO18 (N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine)
- Key Differences : Replaces the 4-chlorophenyl group with a 2-(3,4-dimethoxyphenyl)ethyl chain.
- Impact : The ethyl-linked dimethoxyphenyl moiety may enhance solubility due to increased polarity, though this modification could reduce lipophilicity compared to the chloro-substituted parent compound .
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 32, )
- Key Differences : Substitutes 2-methoxyphenyl with 4-fluorophenyl and 4-chlorophenyl with pyridin-2-ylmethyl .
- Bioactivity : Demonstrated anti-mycobacterial activity (MIC = 0.5 µg/mL), suggesting that fluorophenyl and pyridinyl groups enhance efficacy against mycobacteria .
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 1, )
Triazolo[1,5-a]Pyrimidine Analogues
Triazolo cores exhibit distinct electronic properties but share similar substitution patterns:
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 60, )
- Structure : Triazolo core with 4-chlorophenethyl and pyridin-2-yl groups.
- Physical Properties : Melting point (194–195°C ) and synthesis in NMP solvent , highlighting thermal stability and polar aprotic solvent compatibility .
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 96, )
Substituent Effects on Physicochemical Properties
Key Observations :
- Chlorophenyl/Methoxyphenyl Combinations : Enhance aromatic stacking and membrane permeability.
- Pyridinylmethyl Groups : Improve water solubility but may reduce blood-brain barrier penetration.
- Triazolo vs. Pyrazolo Cores : Triazolo derivatives generally exhibit higher melting points, likely due to increased hydrogen bonding .
Insights :
- Anti-Mycobacterial Activity : Fluorophenyl and pyridinyl groups (e.g., Compound 32) are critical for targeting mycobacteria .
- Anti-Inflammatory Effects : Nitro groups (e.g., Compound 9f) correlate with reduced LPS-induced inflammation .
- Antimalarial Potency : Trifluoromethyl substituents (e.g., Compound 43) significantly enhance Plasmodium inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
